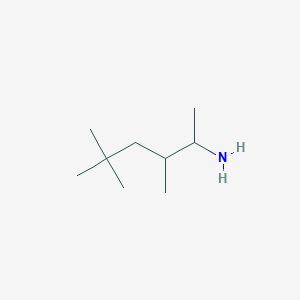![molecular formula C13H16BrNO3 B2873508 tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1913261-00-3](/img/structure/B2873508.png)
tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” is a type of 1,4-oxazine . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring . This compound is a derivative of 1,4-oxazine, which is a fundamental heterocyclic compound .
Synthesis Analysis
The synthesis of 1,4-oxazine derivatives involves a three-step conversion process . The process begins with the removal of the tert-butoxycarbonyl group from the precursor molecule . This is achieved through thermal deprotection, a process that involves heating the precursor molecule at a specific temperature . The process was first described by Coudert, Gillaizeau and co-workers in 2007 .Molecular Structure Analysis
The molecular structure of “tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” can be represented by the InChI code:1S/C8H8BrNO/c9-6-2-1-3-7-8 (6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Synthesis of Parent Heterocycles
The compound serves as a precursor in the synthesis of the parent heterocycle 1,4-oxazine. This fundamental heterocyclic compound has been generated using flash vacuum pyrolysis (FVP) and is crucial in the study of bond lengths and electron distribution within heterocycles .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the rational design and synthesis of new drugs. It’s particularly relevant in the creation of molecules with potential anti-inflammatory and analgesic properties .
properties
IUPAC Name |
tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-9(14)5-4-6-10(11)15/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVODSCCVOQXLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

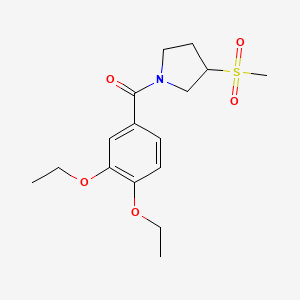
![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)
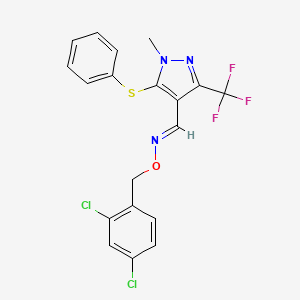
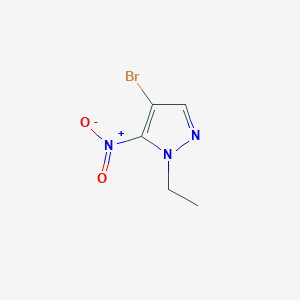
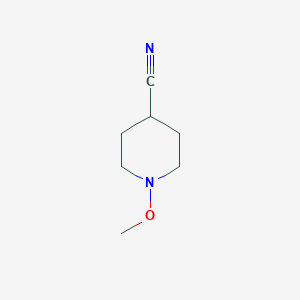
![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)
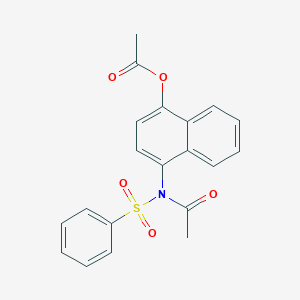

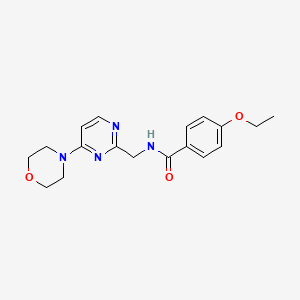

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)
![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)
![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)
